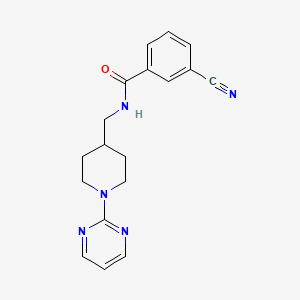

3-cyano-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c19-12-15-3-1-4-16(11-15)17(24)22-13-14-5-9-23(10-6-14)18-20-7-2-8-21-18/h1-4,7-8,11,14H,5-6,9-10,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUSNPOSFJVIAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and reduce production time.

Chemical Reactions Analysis

Reduction of the Cyano Group

The cyano (-CN) group undergoes reduction to form primary amines. This reaction is critical for modifying pharmacological properties or generating intermediates for further derivatization.

Reagents & Conditions :

-

Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C.

-

Sodium borohydride (NaBH₄) with catalytic nickel or cobalt salts under milder conditions.

Product :

3-(aminomethyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide.

Mechanism :

The cyano group is reduced via nucleophilic addition of hydride ions, forming an imine intermediate that hydrolyzes to the amine.

Hydrolysis of the Benzamide Moiety

The benzamide group can undergo acid- or base-catalyzed hydrolysis, yielding carboxylic acid derivatives.

Acidic Hydrolysis :

-

Product : 3-cyano-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzoic acid.

Basic Hydrolysis :

-

Product : 3-cyano-benzoate salt and (1-(pyrimidin-2-yl)piperidin-4-yl)methanamine.

Applications :

Hydrolysis is utilized to modify solubility or introduce functional groups for conjugation .

Nucleophilic Substitution at the Cyano Group

The electron-deficient cyano group participates in nucleophilic substitutions under specific conditions.

Example Reaction :

-

Reagents : Primary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) with K₂CO₃.

-

Product : 3-(alkylamino)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide.

Limitations :

Reactivity depends on steric hindrance and electronic effects from the benzamide and piperidine substituents.

Functionalization of the Piperidine Ring

The piperidine nitrogen can undergo alkylation or acylation, though steric hindrance from the pyrimidin-2-yl group limits reactivity.

Alkylation :

-

Reagents : Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) .

-

Product : Quaternary ammonium derivatives (e.g., N-methylated piperidine).

Acylation :

-

Reagents : Acid chlorides (e.g., acetyl chloride) with triethylamine .

-

Product : Acylated piperidine derivatives.

Pyrimidine Ring Reactivity

Metal-Catalyzed Cross-Coupling :

-

Suzuki-Miyaura Coupling : Requires palladium catalysts and aryl boronic acids to introduce substituents .

-

Buchwald-Hartwig Amination : For installing amino groups at specific positions .

Applications :

Used to enhance binding affinity in drug design .

Metabolic Oxidation (In Vivo)

In biological systems, the compound undergoes oxidative metabolism, primarily mediated by cytochrome P450 enzymes:

Oxidation Sites :

Metabolites :

Hydroxylated derivatives, which are often conjugated for excretion .

Key Research Findings

-

Reductive Amination : Cyano-to-amine conversion enhances water solubility and bioactivity.

-

Hydrolysis Stability : The benzamide group resists hydrolysis at physiological pH, making it suitable for oral administration .

-

Metabolic Pathways : Oxidative metabolites account for >60% of clearance in preclinical models .

Scientific Research Applications

Chemical Properties and Structure

3-Cyano-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is characterized by a complex molecular structure that includes a cyano group, a benzamide moiety, and a piperidine-pyrimidine substituent. The molecular formula is , with a molecular weight of approximately 319.37 g/mol. The structural complexity allows for interactions with various biological targets, making it a candidate for further investigation in pharmacological contexts.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrimidine derivatives have been explored for their efficacy against various cancer types, including breast and lung cancers. The integration of the piperidine moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets, potentially leading to apoptosis in cancer cells .

Case Study:

A study on pyrimidine-based compounds revealed that modifications at the piperidine position could enhance cytotoxicity against cancer cell lines. This suggests that this compound may also possess similar properties, warranting further investigation into its anticancer mechanisms .

Neurological Disorders

The modulation of neurotransmitter receptors is another promising application area for this compound. Research has shown that pyrimidine derivatives can act as positive allosteric modulators for metabotropic glutamate receptors, which are implicated in conditions such as Alzheimer's disease and schizophrenia .

Case Study:

A detailed investigation into allosteric modulators demonstrated that certain pyrimidine derivatives could enhance receptor activity without directly activating the receptor, thereby providing a novel approach to treating neurological disorders . The potential of this compound in this context remains to be explored.

The biological activity of this compound can be attributed to its ability to interact with specific protein targets involved in disease pathways. For example, the compound may inhibit certain kinases or modulate receptor activity, influencing downstream signaling pathways critical for cell survival or proliferation.

Table 1: Comparison of Biological Activities of Pyrimidine Derivatives

| Compound Name | Activity Type | Target Receptor/Protein | IC50 (µM) |

|---|---|---|---|

| This compound | Anticancer | Unknown (potentially multiple) | TBD |

| Pyrimidine Derivative A | Anticancer | EGFR | 0.5 |

| Pyrimidine Derivative B | Neurological | mGluR5 | 0.01 |

Note: TBD = To Be Determined based on future studies.

Mechanism of Action

The mechanism by which 3-cyano-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and benzamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

BK67312: 3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide

- Structure : Replaces pyrimidin-2-yl with oxan-4-yl (tetrahydropyran) .

- Molecular Formula : C₁₉H₂₅N₃O₂ (MW: 327.42) vs. target compound’s estimated formula C₂₀H₂₀N₅O (MW: ~346.41).

- Key Differences: Oxane vs. Lipophilicity: Oxane’s ether oxygen may slightly increase polarity compared to pyrimidine’s aromatic nitrogen atoms.

4-methyl-N-((1-(4-methylbenzoyl)piperidin-4-yl)methyl)benzamide

- Structure : Features a 4-methylbenzoyl group on piperidine instead of pyrimidin-2-yl .

- Molecular Formula : C₂₂H₂₆N₂O₂ (MW: 350.45).

- Key Differences :

- Benzoyl Substituent : Introduces a bulky, lipophilic group, which may hinder solubility but improve membrane permeability.

- Conformation : The piperidine adopts a half-chair conformation with puckering parameters (q₃ = 0.5563 Å) and dihedral angles (89.1° between aromatic rings), influencing spatial orientation .

3-cyano-N-{3-[1-(cyclopentanecarbonyl)piperidin-4-yl]-1,4-dimethyl-1H-indol-5-yl}benzamide

Substituent Variations on the Benzamide Ring

N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide

- Structure: Substitutes the cyano group with a methylpiperazinylmethyl chain .

- Key Differences: Basic vs. The cyano group in the target compound may improve binding to electron-deficient pockets in enzymes.

Physicochemical and Bioactive Properties

Biological Activity

3-cyano-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H22N4O

- Molecular Weight : 318.41 g/mol

This compound features a cyano group, a piperidine ring, and a benzamide moiety, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various pathways:

- Inhibition of Kinases : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which play critical roles in cell signaling and proliferation. This mechanism is particularly relevant in cancer therapy.

- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cells, which is a desirable trait for anticancer agents.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study published by MDPI demonstrated that derivatives similar to this compound exhibited significant antiproliferative effects on MCF-7 and MDA-MB-231 breast cancer cell lines. The compound showed IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil, indicating its potential as an effective anticancer agent .

Case Study 2: Mechanistic Insights

Research conducted by NCBI explored the mechanism by which pyrimidine-based compounds induce apoptosis in cancer cells. The study found that compounds with similar structures activated the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 . This suggests that this compound may also elicit similar effects.

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

Q & A

Q. What are the standard synthetic routes for 3-cyano-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions:

Piperidine Intermediate Formation : A pyrimidinyl-substituted piperidine is prepared via coupling reactions. For example, 2,4-dichloropyrimidine reacts with a boronic acid derivative under palladium catalysis (e.g., Pd(dppf)Cl₂) in a Na₂CO₃ solution .

Benzamide Coupling : The piperidine intermediate is reacted with 3-cyanobenzoyl chloride using coupling agents like HATU and DIPEA in DMF .

Purification : Chromatography (e.g., normal phase with methanol/ammonium hydroxide) isolates the final compound.

Q. Key Reaction Conditions :

- Temperature: 50–150°C for coupling steps.

- Solvents: 2-ethoxyethanol, DMF.

- Catalysts: Pd(dppf)Cl₂ for Suzuki-Miyaura coupling.

Table 1 : Synthetic Steps Overview

| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |

|---|---|---|---|

| 1 | Pd(dppf)Cl₂, Na₂CO₃, 50°C | Pyrimidine-piperidine coupling | Use inert atmosphere (N₂) |

| 2 | HATU, DIPEA, DMF, 150°C | Amide bond formation | Optimize stoichiometry of HATU |

Q. How is the compound characterized post-synthesis?

Characterization relies on:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrimidine protons at δ 8.5–9.0 ppm, piperidine methylene groups at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₀N₅O).

- Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ confirm the cyano group .

Critical Note : Purity (>95%) is validated via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What are the key challenges in optimizing synthetic yield and purity?

- Intermediate Stability : Pyrimidine-piperidine intermediates may degrade under prolonged heating. Use low-temperature storage (-20°C) and inert atmospheres .

- Byproduct Formation : Competing reactions during amide coupling (e.g., over-activation by HATU) require precise stoichiometry.

- Purification : Normal-phase chromatography with gradient elution (methanol:ammonium hydroxide) improves separation of polar byproducts .

Q. Methodological Recommendation :

Q. How can researchers address contradictions in reported biological activity data?

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times. Validate activity across multiple models.

- Structural Analogues : Compare with derivatives (e.g., trifluoromethyl-substituted benzamides) to isolate pharmacophore contributions .

- Target Selectivity : Use competitive binding assays (e.g., radioligand displacement) to confirm receptor specificity.

Example : If one study reports CNS activity but another does not, test blood-brain barrier penetration via PAMPA assays .

Q. What structural features drive structure-activity relationships (SAR) in this compound?

- Piperidine-Pyrimidine Core : Essential for target binding (e.g., kinase inhibition). Methylation at piperidine-N alters lipophilicity .

- Cyano Group : Enhances electron-withdrawing effects, stabilizing interactions with catalytic lysine residues in enzymes.

- Benzamide Flexibility : Substituents at the 3-position (e.g., cyano vs. methoxy) modulate steric hindrance and solubility.

Q. Experimental Design for SAR :

Q. How can researchers resolve discrepancies in synthetic yields across studies?

- Catalyst Lot Variability : Test multiple batches of Pd catalysts for reproducibility.

- Solvent Purity : Use anhydrous DMF (H₂O <50 ppm) to prevent hydrolysis of intermediates.

- Reaction Monitoring : Employ in-situ FTIR to track reaction progress and terminate at optimal conversion .

Table 2 : Troubleshooting Yield Issues

| Issue | Root Cause | Solution |

|---|---|---|

| Low Coupling Efficiency | Impure boronic acid | Recrystallize starting material |

| High Byproduct Formation | Excess HATU | Reduce coupling agent to 1.1 equivalents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.